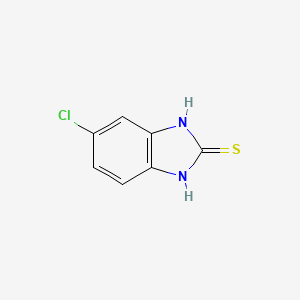

5-Chloro-2-mercaptobenzimidazole

Overview

Description

Synthesis Analysis

The synthesis of 2-mercaptobenzimidazole derivatives, including variations like 5-Chloro-2-mercaptobenzimidazole, often involves multiple steps, including acetylation, nitrification, hydrolysis, reduction, and cyclization. Studies have demonstrated different synthesis routes to achieve high yields of these compounds, emphasizing their industrial scalability and efficiency (Chen Zhi-ming, 2006).

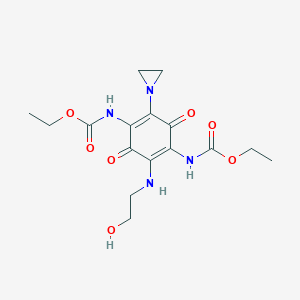

Molecular Structure Analysis

The molecular structure of 5-Chloro-2-mercaptobenzimidazole and its derivatives plays a crucial role in their chemical behavior and interactions. Structural analyses, including X-ray diffraction and spectroscopic techniques, have helped in understanding the arrangement of atoms and the geometry around the central sulfur and nitrogen atoms, providing insights into their reactivity and binding properties with metals (Xanthopoulou et al., 2003).

Chemical Reactions and Properties

5-Chloro-2-mercaptobenzimidazole participates in various chemical reactions, including cyclization with different reagents to produce unexpected products, showcasing its reactivity and potential for generating diverse chemical structures. These reactions are crucial for developing new compounds with specific biological or physical properties (Petko et al., 2016).

Physical Properties Analysis

The physical properties of 5-Chloro-2-mercaptobenzimidazole, such as its adsorption behavior on metal surfaces and thermal stability, are important for its application as a corrosion inhibitor and in other industrial applications. Studies have shown that it forms stable films on copper surfaces, offering protection against corrosion, and these films remain stable up to 500°C, indicating its potential for high-temperature applications (Wu et al., 2020).

Chemical Properties Analysis

On a chemical level, the behavior of 5-Chloro-2-mercaptobenzimidazole in environments simulating industrial or biological conditions reveals its inhibitory and protective characteristics. For instance, its ability to inhibit corrosion on carbon steel in acidic conditions has been demonstrated, highlighting its potential as a protective agent in various chemical environments (Damej et al., 2021).

Scientific Research Applications

Enzyme Inhibition

5-Methoxy-2-mercaptobenzimidazole, a derivative of 5-Chloro-2-mercaptobenzimidazole, has been identified as an efficient inhibitor of the enzyme tyrosinase. This compound significantly inhibits tyrosinase activity, suggesting potential applications in areas where tyrosinase inhibition is beneficial, such as in the cosmetic industry for skin lightening or in food processing to prevent browning in fruits and vegetables (Chai et al., 2020).

Corrosion Inhibition

A key application of 5-Chloro-2-mercaptobenzimidazole and its derivatives is in corrosion inhibition. It has been found effective in inhibiting corrosion of metals like mild steel and zinc in acidic environments. This property makes it valuable in industrial settings where metal preservation is crucial (Obot & Obi-Egbedi, 2010), (Wang, 2001), (Damej et al., 2021).

Sorption of Metals

2-Mercaptobenzimidazole, a related compound, shows potential in the sorption of metal ions like copper(II) from solutions. This could have applications in environmental remediation, such as in the removal of heavy metals from wastewater (Terada et al., 1983).

Antidiabetic Potential

Research on mercaptobenzimidazole-based thiazolidin-4-ones, which are structurally related to 5-Chloro-2-mercaptobenzimidazole, has revealed significant antidiabetic properties. These compounds were found to inhibit alpha-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential therapeutic applications in diabetes management (Khan et al., 2022).

Interaction with Enzymes

5-Chloro-2-mercaptobenzimidazole and its derivatives have been studied for their interactions with enzymes such as copper-zinc superoxide dismutase. Understanding these interactions can provide insights into potential toxic effects and guide the safe use of these compounds in various applications (Teng et al., 2014).

Mechanism of Action

- By inhibiting tyrosinase, 5-Chloro-2-mercaptobenzimidazole reduces melanin synthesis, which has implications for skin pigmentation and related conditions .

- Consequently, melanin production decreases, leading to skin lightening effects. This mode of action is relevant in cosmetic applications and treatments for hyperpigmentation .

- Downstream effects include reduced melanin content in skin cells, which can lead to a more even skin tone and decreased pigmentation-related issues .

- Impact on Bioavailability : Topical application ensures localized effects, while oral administration affects systemic bioavailability .

- Skin lightening, improved hyperpigmentation, and potential therapeutic benefits in conditions like melasma result from this action .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

properties

IUPAC Name |

5-chloro-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIHEYOZBRPWMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180011 | |

| Record name | 2-Benzimidazolinethione, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-mercaptobenzimidazole | |

CAS RN |

25369-78-2 | |

| Record name | 5-Chloro-2-mercaptobenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25369-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzimidazolinethione, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025369782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-mercaptobenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-2-mercaptobenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzimidazolinethione, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research paper focuses on the impact of data collection quality on the multipolar parameters of sulfur and chlorine atoms in CMBZT. Why is understanding these parameters important for researchers studying this compound?

A1: Multipolar parameters, derived from electron density distribution, offer valuable insights into a molecule's chemical and physical properties. [] For CMBZT, understanding the influence of data collection quality on these parameters, particularly for sulfur and chlorine, is crucial because:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-fluorophenyl)methyl]-N-[3-(methylthio)phenyl]-1,3-diazinane-1-carbothioamide](/img/structure/B1227038.png)

![1-[(4-Fluorophenyl)-oxomethyl]-3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-2-azepanone](/img/structure/B1227041.png)

![2-[(4-chlorophenyl)sulfonylamino]-N-[2-(4-morpholinyl)-2-thiophen-2-ylethyl]benzamide](/img/structure/B1227044.png)